Cas no 1704967-85-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid)

(3S)-3-{(Benzyloxy)carbonylamino}-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine and a trifluoromethylphenyl group. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and pharmaceutical intermediate applications. The Cbz group offers selective deprotection compatibility, while the trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it useful in drug design. The carboxylic acid functionality allows for further derivatization via amidation or esterification. This compound is particularly relevant in peptidomimetics and bioactive molecule development, where precise stereochemistry and functional group versatility are critical. High purity and well-defined structure ensure reproducibility in research and industrial processes.
(3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid structure
1704967-85-0 structure
Product name:(3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid
CAS No:1704967-85-0
MF:C18H16F3NO4
MW:367.319155693054
CID:6254172
PubChem ID:92176768

(3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
    • 1704967-85-0
    • EN300-1163277
    • Inchi: 1S/C18H16F3NO4/c19-18(20,21)14-8-4-7-13(9-14)15(10-16(23)24)22-17(25)26-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1
    • InChI Key: MSDPTEKROJOFGM-HNNXBMFYSA-N
    • SMILES: FC(C1=CC=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 367.10314248g/mol
  • Monoisotopic Mass: 367.10314248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.3

(3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1163277-0.25g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
0.25g
$801.0 2023-06-08
Enamine
EN300-1163277-50mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
50mg
$587.0 2023-10-03
Enamine
EN300-1163277-5000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
5000mg
$2028.0 2023-10-03
Enamine
EN300-1163277-10.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
10g
$3746.0 2023-06-08
Enamine
EN300-1163277-500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
500mg
$671.0 2023-10-03
Enamine
EN300-1163277-10000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
10000mg
$3007.0 2023-10-03
Enamine
EN300-1163277-0.05g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
0.05g
$732.0 2023-06-08
Enamine
EN300-1163277-0.1g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
0.1g
$767.0 2023-06-08
Enamine
EN300-1163277-2.5g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
2.5g
$1707.0 2023-06-08
Enamine
EN300-1163277-5.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic acid
1704967-85-0
5g
$2525.0 2023-06-08

Additional information on (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid

Introduction to (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic Acid (CAS No. 1704967-85-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid, with the CAS number 1704967-85-0, has garnered significant attention due to its unique structural and functional properties. This compound, characterized by its chiral center and the presence of a trifluoromethyl group, exhibits promising potential in various biochemical applications.

The molecular structure of (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid consists of a propanoic acid backbone modified with a benzyloxy carbonylamino group and a trifluoromethylphenyl moiety. The stereochemistry at the (3S) position contributes to its enantioselective behavior, making it a valuable intermediate in the synthesis of chiral drugs. The trifluoromethyl group enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their improved pharmacokinetic properties. The incorporation of fluorine atoms into molecular structures often leads to increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with biological targets. (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid exemplifies this trend, as its trifluoromethyl group contributes to these desirable characteristics.

One of the most compelling aspects of this compound is its utility in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is a key strategy in the treatment of numerous diseases, including cancer and infectious disorders. The benzyloxy carbonylamino group in (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid serves as a protective group for amino acids during peptide synthesis, ensuring high yields and purity.

Recent studies have highlighted the potential of this compound as a precursor in the development of novel antiviral agents. The trifluoromethylphenyl moiety interacts favorably with viral proteases, disrupting their function and inhibiting viral replication. This mechanism has been explored in clinical trials for several antiviral medications, demonstrating the compound's therapeutic relevance.

The chiral nature of (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid also makes it an attractive candidate for studying enantioselective drug action. Enantiomers are stereoisomers that can exhibit different biological activities despite having identical chemical structures. By leveraging the (3S) configuration, researchers can develop drugs that target specific enantiomers, thereby minimizing side effects and improving overall efficacy.

In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-3-(trifluoromethyl)phenylpropanoic acid (CAS No. 1704967-85-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, including the chiral center and trifluoromethyl group, make it a valuable intermediate in drug synthesis. Furthermore, its role in protease inhibition and antiviral therapy underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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